1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine
Description
1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine is an organic compound that belongs to the class of sulfonyl pyrrolidines This compound is characterized by the presence of a 3-chlorophenyl group and a phenyl group attached to a pyrrolidine ring through a sulfonyl linkage
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-3-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-15-7-4-8-16(11-15)21(19,20)18-10-9-14(12-18)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICXPEZVUPSCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrrolidine ring with a sulfonyl chloride derivative, such as 3-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction, where the sulfonylated pyrrolidine reacts with a phenyl halide, such as bromobenzene, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine has been investigated for its potential therapeutic effects, particularly as a lead compound in drug discovery. Its sulfonyl group can interact with various biological targets, including enzymes and receptors, making it a candidate for developing drugs aimed at treating diseases such as cancer and infections.
Case Study: Anticancer Activity
Research has shown that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, a study reported that certain sulfonamide derivatives demonstrated cytotoxic effects against multiple cancer cell lines, with average GI50 values indicating potent activity against leukemia and colon cancer subpanels .
| Compound | Cancer Type | GI50 (µM) |
|---|---|---|
| Compound 21 | Leukemia | 13.6 |
| Compound 21 | Colon Cancer | 14.9 |
The compound is being studied for various biological activities, including antimicrobial and antifungal properties. The presence of the sulfonyl group enhances its reactivity, allowing it to target specific microbial pathways.
Case Study: Antimicrobial Efficacy
Investigations into related compounds have revealed their effectiveness against pathogens such as Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing bioactivity.
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its properties make it suitable for producing advanced materials with tailored characteristics.
Table: Industrial Applications of Sulfonamide Derivatives
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as intermediates in the synthesis of agrochemicals and pharmaceuticals. |
| Advanced Materials | Employed in creating polymers with specific functionalities due to its reactive sulfonyl group. |
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The phenyl and 3-chlorophenyl groups can contribute to hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-((4-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine: Similar structure but with the chlorine atom in the para position.
1-((3-Bromophenyl)sulfonyl)-3-phenylpyrrolidine: Similar structure but with a bromine atom instead of chlorine.
1-((3-Chlorophenyl)sulfonyl)-3-(4-methylphenyl)pyrrolidine: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity
Biological Activity
1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Formula : C17H17ClN2O2S
- Molecular Weight : 348.84 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a chlorophenyl sulfonyl group and a phenyl group, contributing to its unique biological profile.
This compound has been investigated for its interaction with various biological targets, including:
- Enzymatic Inhibition : The sulfonamide moiety may interact with serine proteases, potentially inhibiting their activity.
- Receptor Modulation : It may act as an antagonist or modulator at certain neurotransmitter receptors, influencing signaling pathways related to neuroprotection and neurodegeneration.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : In vitro studies suggest it may protect neuronal cells from oxidative stress and apoptosis, particularly in models of Huntington's disease .
- Anticonvulsant Activity : Preliminary studies have shown that derivatives of this compound can reduce seizure activity in animal models, indicating potential for treating epilepsy .
Neuroprotection in Huntington's Disease
A study explored the efficacy of this compound in reducing cytotoxicity associated with mutant huntingtin protein (mHTT) in PC12 cell lines. Treatment with the compound at concentrations of 50 μM resulted in a significant reduction of mHTT-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Anticonvulsant Properties
Another investigation assessed the anticonvulsant effects of various pyrrolidine derivatives, including this compound. The results indicated that these compounds could effectively reduce seizure frequency in rodent models when administered orally .
Data Tables
| Biological Activity | Model Used | Concentration | Effect Observed |
|---|---|---|---|
| Neuroprotection | PC12 Cells | 50 μM | Reduced mHTT toxicity |
| Anticonvulsant | Rat Model | Varies | Decreased seizure frequency |
Q & A
Basic Research Questions
Q. How can researchers efficiently synthesize 1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine while minimizing byproduct formation?
- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, as demonstrated by the ICReDD program. This approach narrows optimal conditions (solvent, temperature, catalyst) before experimentation, reducing trial-and-error cycles. Feedback loops integrating experimental data with computational models further refine synthesis efficiency .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Employ a combination of NMR (for aryl and pyrrolidine proton environments), FT-IR (to confirm sulfonyl and aromatic C-Cl bonds), and mass spectrometry (for molecular ion validation). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly in the pyrrolidine ring. Compare spectral data with structurally similar sulfonyl chlorides (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) to validate assignments .
Q. What safety protocols are essential when handling sulfonyl chloride derivatives like this compound?
- Methodological Answer : Follow SDS guidelines for sulfonyl chlorides: use fume hoods for ventilation, chemical-resistant gloves (e.g., nitrile), and eye protection . Store in airtight containers under inert gas to prevent hydrolysis. Neutralize waste with cold sodium bicarbonate before disposal. Reference safety data from analogous compounds (e.g., pyridine-3-sulfonyl chloride) for spill management .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenyl group influence the sulfonylation reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing 3-chlorophenyl group increases the electrophilicity of the sulfonyl moiety, accelerating nucleophilic attack. Use Hammett substituent constants (σ) to quantify electronic contributions. Compare reactivity with derivatives lacking the chloro-substituent (e.g., phenylsulfonyl analogs) via kinetic studies under controlled conditions (e.g., THF, 25°C). Computational analysis (DFT) of charge distribution at the sulfur center further elucidates electronic effects .
Q. What computational strategies can predict the regioselectivity of this compound in multi-step synthetic pathways?
- Methodological Answer : Apply transition state modeling (e.g., Gaussian or ORCA software) to map energy barriers for competing reaction pathways. Combine with molecular docking to assess steric hindrance from the 3-phenylpyrrolidine group. Validate predictions experimentally using regioselective trapping agents (e.g., Grignard reagents) and kinetic isotope effects (KIE) studies .
Q. How can researchers resolve contradictions in kinetic data obtained for the hydrolysis of this compound under varying pH conditions?
- Methodological Answer : Implement statistical experimental design (e.g., response surface methodology) to isolate pH-dependent variables. Use HPLC-MS to detect transient intermediates (e.g., sulfonic acids) and construct a mechanistic profile. Cross-reference with pH-rate profiles of structurally related sulfonamides (e.g., pyrazolo[4,3-c]pyridine derivatives) to identify common hydrolysis pathways .
Q. What reactor design considerations optimize the scalability of this compound synthesis while maintaining stereochemical purity?
- Methodological Answer : Design continuous-flow reactors with in-line FTIR or Raman spectroscopy for real-time monitoring of stereoselectivity. Optimize mixing efficiency using computational fluid dynamics (CFD) to minimize racemization. Compare batch vs. flow outputs via chiral HPLC to validate scalability. Reference CRDC subclass RDF2050112 for reactor design principles .
Q. How does the compound's conformation affect its binding affinity to biological targets, and what molecular dynamics approaches are suitable for studying this?
- Methodological Answer : Perform umbrella sampling molecular dynamics (MD) to map conformational flexibility of the pyrrolidine ring and sulfonyl group. Correlate with surface plasmon resonance (SPR) binding data against enzyme targets (e.g., kinases). Use free-energy perturbation (FEP) calculations to predict affinity changes upon substituent modification (e.g., replacing chlorine with fluorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
